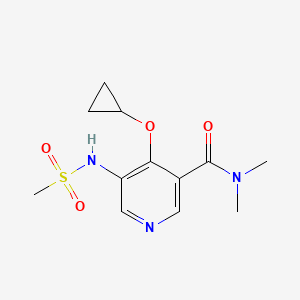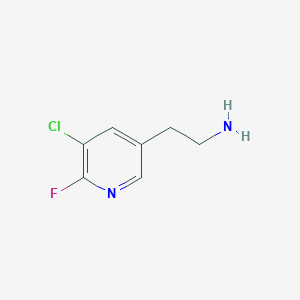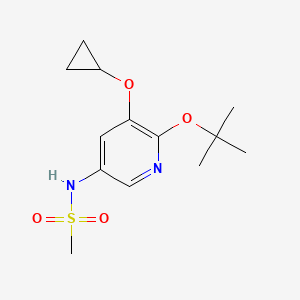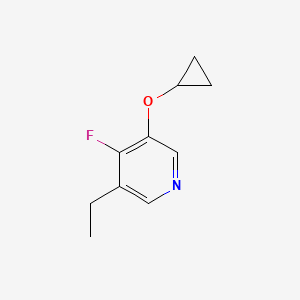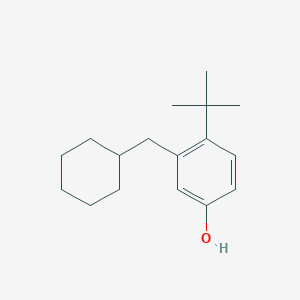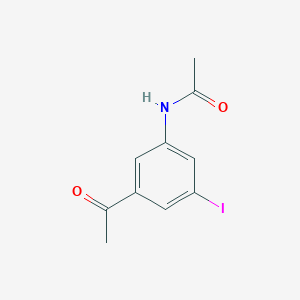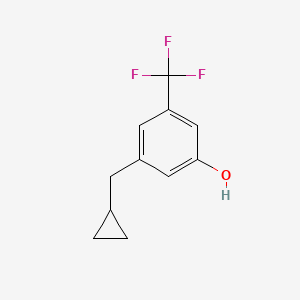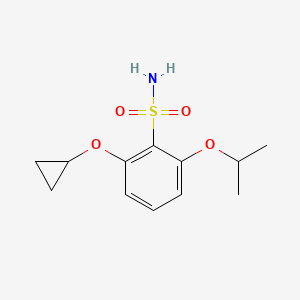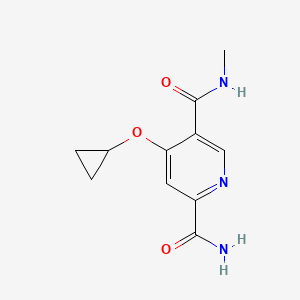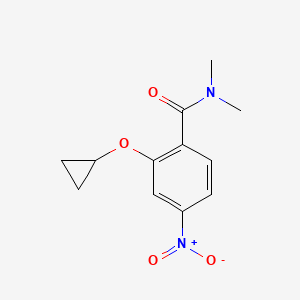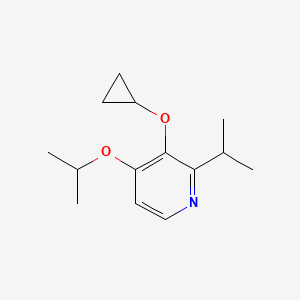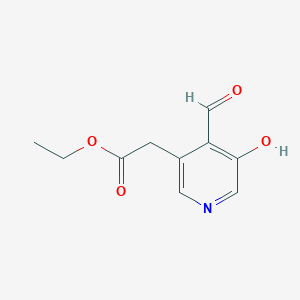
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 4-formyl-5-hydroxypyridine and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group or further to a methyl group.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-hydroxypyridin-3-YL acetate.
Reduction: Formation of Ethyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate
- Ethyl (4-formyl-6-hydroxypyridin-3-YL)acetate
Uniqueness
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds. The presence of the ethyl acetate moiety also contributes to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-(4-formyl-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)3-7-4-11-5-9(13)8(7)6-12/h4-6,13H,2-3H2,1H3 |
Clave InChI |
COSFRKXPTGEYKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=CC(=C1C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


